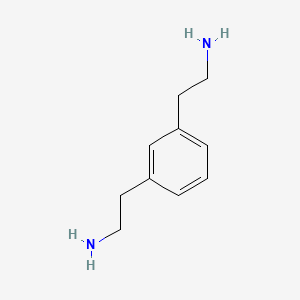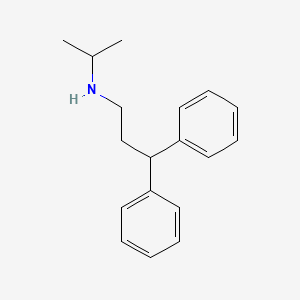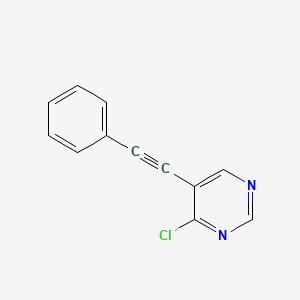
4-chloro-5-(2-phenylethynyl)Pyrimidine
概要
説明
4-chloro-5-(2-phenylethynyl)Pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a phenylethynyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2-phenylethynyl)Pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and phenylacetylene.
Reaction Conditions: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-chloropyrimidine with phenylacetylene in the presence of a copper co-catalyst and a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a well-established method in industrial organic synthesis. The scalability of this reaction makes it suitable for large-scale production, provided that appropriate reaction conditions and purification techniques are employed.
化学反応の分析
Types of Reactions
4-chloro-5-(2-phenylethynyl)Pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkenes or alkanes.
Cycloaddition Reactions: The triple bond in the phenylethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Cycloaddition Reactions: Catalysts such as transition metals (e.g., palladium) and specific reaction conditions (e.g., elevated temperatures) are often required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce carbonyl compounds or alkenes/alkanes, respectively.
科学的研究の応用
4-chloro-5-(2-phenylethynyl)Pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions in living systems.
作用機序
The mechanism of action of 4-chloro-5-(2-phenylethynyl)Pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibition of Enzymes: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate the activity of specific receptors by binding to them and altering their signaling pathways.
The molecular targets and pathways involved vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-chloro-5-(2-phenylethynyl)Pyrimidine include:
4-Chloro-5-(phenylthio)pyrimidine: Similar structure with a phenylthio group instead of a phenylethynyl group.
4-Chloro-5-(phenylamino)pyrimidine: Similar structure with a phenylamino group instead of a phenylethynyl group.
4-Chloro-5-(phenylmethoxy)pyrimidine: Similar structure with a phenylmethoxy group instead of a phenylethynyl group.
Uniqueness
The uniqueness of this compound lies in its phenylethynyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable building block for the synthesis of compounds with specific biological or material properties.
特性
CAS番号 |
393857-03-9 |
|---|---|
分子式 |
C12H7ClN2 |
分子量 |
214.65 g/mol |
IUPAC名 |
4-chloro-5-(2-phenylethynyl)pyrimidine |
InChI |
InChI=1S/C12H7ClN2/c13-12-11(8-14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChIキー |
WJCQPBKEZPVKGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


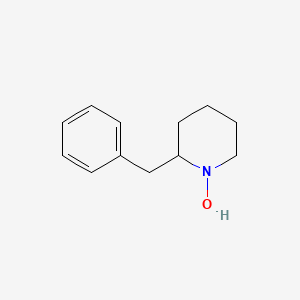
![Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]-](/img/structure/B8731231.png)
![6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one](/img/structure/B8731232.png)
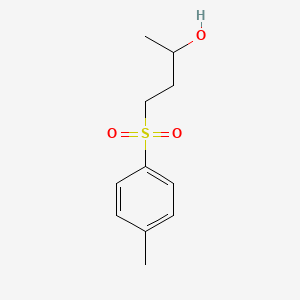
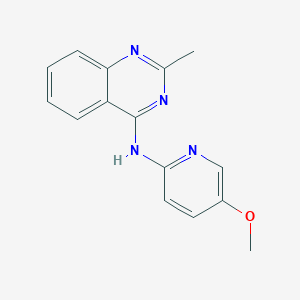
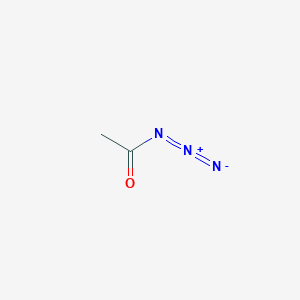
![3,4,6,7,8,9-Hexahydro-6,9-methanopyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8731264.png)
